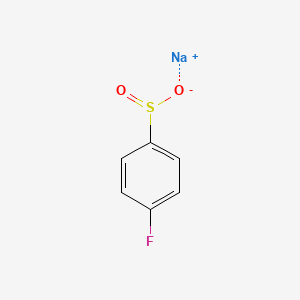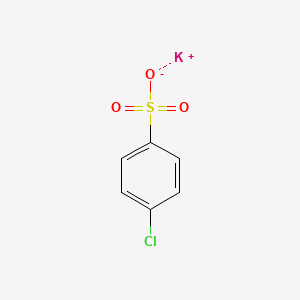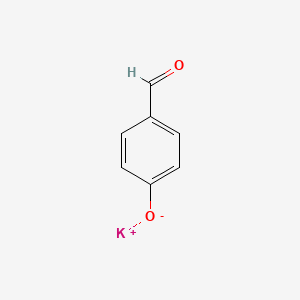
1-(4-Fluorophenyl)cyclobutanecarbonitrile
Vue d'ensemble
Description
The compound "1-(4-Fluorophenyl)cyclobutanecarbonitrile" is not directly mentioned in the provided papers, but it is related to the class of fluorinated cyclobutane derivatives and aromatic compounds discussed across the research. These compounds are of interest due to their unique chemical and physical properties, which make them valuable in various applications, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated cyclobutane derivatives can involve multiple steps, including the formation of Grignard reagents, cyclopolymerization, and various other organic transformations . For example, the synthesis of Schiff bases using fluorinated thiophene carbonitrile and pyrazole-4-carboxaldehyde derivatives involves a multi-step reaction, including the Gewald synthesis technique . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involves the use of IR, 1H NMR, and mass spectral data for identification .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography . For instance, the structure of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was elucidated using a combination of spectroscopic techniques and theoretical calculations, revealing planar carbonyl and thiourea groups stabilized by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Fluorinated cyclobutane derivatives can undergo various chemical reactions, including those influenced by the electron-withdrawing effects of fluorine atoms. The acid-base properties of these compounds are affected by the presence of fluoromethyl or difluoromethyl groups, as demonstrated by the synthesis and characterization of cyclobutane-derived amines and carboxylic acids . Additionally, the reactivity of fluorinated α-aminonitrile compounds has been studied using molecular descriptors and reactivity surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclobutane derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly affect the acid-base properties of the compounds . The spectral properties of fluorophores based on imidazole-4,5-dicarbonitrile show that the π-conjugated system exhibits intense fluorescence in certain solvents and polymer matrices, which is quenched in polar solvents . These properties are essential for applications in materials science and sensing technologies.
Applications De Recherche Scientifique
Structural Analysis and Conformation
- The structural and conformational properties of compounds related to 1-(4-Fluorophenyl)cyclobutanecarbonitrile have been studied using X-ray diffraction, showcasing the unique geometrical features of the cyclobutane ring and its interaction with substituents (Reisner et al., 1983).
Synthesis and Structural Properties
- Research on derivatives of 1-(4-Fluorophenyl)cyclobutanecarbonitrile includes the synthesis and analysis of structural and vibrational properties using various techniques like NMR, elemental analyses, and FTIR spectroscopy (Saeed et al., 2011).
Novel Aromatic Systems and NMR Studies
- Studies on cyclobutadiene dications, which are related to 1-(4-Fluorophenyl)cyclobutanecarbonitrile, reveal insights into the interaction of cyclobutane rings with aromatic systems, as explored through NMR spectroscopy (Olah & Staral, 1976).
Synthesis of Cyclopropane Derivatives
- Research includes the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally similar to 1-(4-Fluorophenyl)cyclobutanecarbonitrile, providing insights into multi-step synthesis processes (Zhou et al., 2021).
Fluorophore Development and Spectral Analysis
- The development of push-pull fluorophores based on structural units similar to 1-(4-Fluorophenyl)cyclobutanecarbonitrile demonstrates the potential in designing novel materials for specific spectral properties (Danko et al., 2011).
Anticancer Activity and DNA Binding Studies
- Analogues of 1-(4-Fluorophenyl)cyclobutanecarbonitrile have been studied for their anti-proliferative properties and DNA binding capabilities, particularly in the context of colorectal cancer treatment (Ahagh et al., 2019).
Photochemical Reactions and Cycloaddition
- Research on photochemical reactions involving naphthalenecarbonitrile and arylalkenes, similar to 1-(4-Fluorophenyl)cyclobutanecarbonitrile, contributes to understanding regioisomeric endo cyclobutane adduct formation (Mella et al., 1991).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRILDIAHADHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619774 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclobutanecarbonitrile | |
CAS RN |
405090-30-4 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)
![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

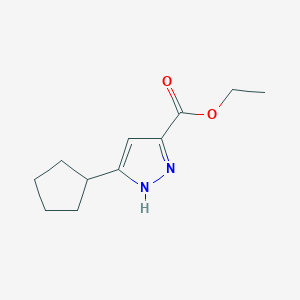
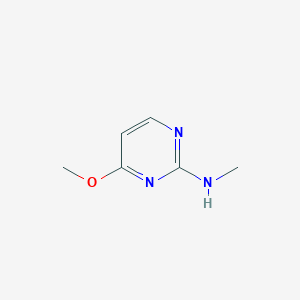
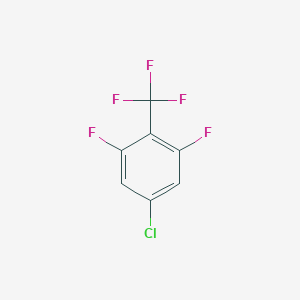

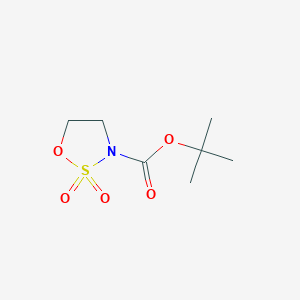
![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)
